Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate
Description
Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate is a thiazole derivative featuring a 1,2-thiazole core with distinct substituents:
- Position 3: A methyl group.
- Position 4: An ethyl carboxylate ester.
- Position 5: A phenylcarbamoyl amino group ([N-(phenylcarbamoyl)amino]).
Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in a five-membered ring, often associated with diverse biological activities (e.g., antimicrobial, anticancer). Structural analysis of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP for visualization .
Properties
CAS No. |
92376-38-0 |
|---|---|
Molecular Formula |
C14H15N3O3S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
ethyl 3-methyl-5-(phenylcarbamoylamino)-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H15N3O3S/c1-3-20-13(18)11-9(2)17-21-12(11)16-14(19)15-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,15,16,19) |
InChI Key |
RJHNBVMEFCNKCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Darzens Reaction and Thiourea Cyclization
A widely employed method for 2-amino-5-substituted thiazole-4-carboxylates involves the Darzens reaction between methyl dichloroacetate and an appropriate aldehyde, followed by reaction with thiourea to form the thiazole ring.
Procedure Summary:
- Step 1: React methyl dichloroacetate with an aldehyde (e.g., phenylacetaldehyde) in anhydrous ether at 0°C with sodium methoxide as base to form α-chloro glycidic esters.
- Step 2: Extract and immediately react this intermediate with thiourea in methanol under reflux to generate methyl ester thiazoles bearing the amino group at position 2 and substituents at position 5.
- Step 3: Hydrolyze the ester to free carboxylic acid if desired, using 0.1 M sodium hydroxide followed by acidification.
This method yields 2-amino-5-substituted thiazole-4-carboxylates efficiently and is adaptable to various aldehydes for structural diversity.
Conversion to Ethyl Ester Derivatives
Ethyl esters such as ethyl 2-amino-1,3-thiazole-4-carboxylate can be prepared by reacting ethyl bromopyruvate with thiourea or carbamimidothioic acid under cold aqueous conditions, followed by basification and isolation of the ester product.
Introduction of the Phenylcarbamoyl Group
The phenylcarbamoyl substituent is introduced by acylation of the amino group on the thiazole ring with phenyl isocyanate or phenylcarbamoyl chloride derivatives.
- React the 2-amino-5-substituted thiazole-4-carboxylate ester with phenyl isocyanate or phenylcarbamoyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at low temperature (0°C to room temperature).
- Use triethylamine (TEA) or another base to neutralize the generated acid.
- Stir the reaction mixture until completion, then purify the product by column chromatography or recrystallization.
Alternative Synthetic Routes
- Lawesson’s Reagent Cyclization: For related thiadiazole derivatives, Lawesson’s reagent has been used to cyclize hydrazinyl ketoesters to thiadiazoles under reflux in tetrahydrofuran, though this is less common for the 1,2-thiazole system.
- Mixed Anhydride Activation: Carboxylic acid intermediates can be converted to mixed acid anhydrides (e.g., with ethyl chloroformate) to facilitate amide bond formation with phenylcarbamoyl amines, using peptide synthesis conditions.
Data Table Summarizing Key Preparation Steps
| Step No. | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methyl dichloroacetate + Phenylacetaldehyde | NaOMe in MeOH, 0°C, 1 h | α-Chloro glycidic ester intermediate | - | Darzens reaction |
| 2 | Intermediate + Thiourea | Reflux in MeOH, 6 h | Methyl 2-amino-5-phenylthiazole-4-carboxylate | ~83 | Cyclization to thiazole |
| 3 | Ester (from step 2) | 0.1 M NaOH, 50-60°C, then acidify | 2-Amino-5-phenylthiazole-4-carboxylic acid | ~75 | Hydrolysis to acid |
| 4 | Amino-thiazole ester | Phenyl isocyanate or phenylcarbamoyl chloride, TEA, 0°C to RT | This compound | 28-33 | Amide bond formation |
| 5 | Carboxylic acid intermediate | Ethyl chloroformate, base (e.g., pyridine) | Mixed anhydride for amide coupling | - | Alternative activation for amide formation |
Analytical and Characterization Data
-
- ^1H NMR typically shows signals for methyl (singlet ~2.5 ppm), ethyl ester (quartet ~4.3 ppm, triplet ~1.3 ppm), aromatic protons (multiplets 7.2–7.5 ppm), and NH protons (broad singlets ~5.7 ppm).
- ^13C NMR confirms carbonyl carbons (~165-170 ppm), aromatic carbons, and thiazole carbons.
-
- NH stretch around 3200-3400 cm^-1,
- C=O stretch of ester and amide groups around 1680-1700 cm^-1.
-
- Molecular ion peaks consistent with molecular weight ~292 g/mol for the target compound.
-
- Reported melting points vary around 218–220°C for related derivatives.
The preparation of this compound is a multi-step synthetic process that leverages classical heterocyclic chemistry methods, including Darzens reaction-derived intermediates and thiourea cyclization, followed by amide bond formation with phenylcarbamoyl reagents. The use of ethyl esters and subsequent hydrolysis allows for functional group manipulation, while the phenylcarbamoyl group introduction is critical for biological activity modulation.
The yields for individual steps range from moderate to good (28–83%), with purification typically via column chromatography or recrystallization. Analytical data confirm the structure and purity of the final compound.
This synthesis benefits from flexibility in substituent variation, enabling the preparation of diverse analogs for structure-activity relationship (SAR) studies in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Anticancer Properties
Research indicates that thiazole derivatives, including ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate, exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's structure allows it to interact with cellular targets, potentially inhibiting tumor growth by disrupting key biological pathways. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells, as evidenced by increased levels of markers associated with programmed cell death .
- Cytotoxic Activity : In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For instance, it has shown effective inhibition of cell proliferation in human breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values indicating potent activity .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 0.28 | High inhibition |
| A549 | 0.52 | Moderate inhibition |
Antimicrobial Activity
Beyond its anticancer potential, this compound has also been investigated for antimicrobial properties.
- Bacterial Inhibition : Some studies suggest that thiazole derivatives can inhibit the growth of various bacterial strains. The mechanism may involve interference with bacterial enzyme systems or structural components essential for survival .
Other Therapeutic Uses
The versatility of this compound extends to other therapeutic areas:
- Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, which may contribute to its overall therapeutic profile. The thiazole ring structure is known for modulating inflammatory pathways .
- Potential as a Drug Candidate : Owing to its diverse biological activities, this compound could serve as a lead compound for developing new drugs targeting cancer and infectious diseases.
Case Studies and Research Findings
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Study on Breast Cancer : A study evaluated the effects of various thiazole compounds on MCF-7 cells, revealing that modifications to the phenyl group significantly enhanced anticancer activity. This compound was among the most potent compounds tested .
- Antimicrobial Assessment : Another research effort focused on the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain structural modifications improved antibacterial activity significantly compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The isothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylureido group may enhance binding affinity and specificity, while the ester group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Target Compound vs. Thiazol-5-ylmethyl Carbamates ()
Compounds l , m , w , and x from share a thiazole core but differ in substituent positions and functional groups:
Key Differences :
- Substituent Position : The target compound’s substituents are on positions 3, 4, and 5 of a 1,2-thiazole, whereas analogs feature substituents on thiazol-5-ylmethyl groups linked to carbamates.
- Functional Groups : The ethyl carboxylate in the target compound contrasts with the hydroperoxide and urea groups in compound m , which may confer oxidative reactivity or enhanced hydrogen-bonding capacity .
Target Compound vs. SABA1 ()
SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) shares a phenylcarbamoyl group but has a sulfonamidobenzamide (SABA) core instead of a thiazole:
- Core Structure : SABA1’s benzene ring with sulfonamide and carbamoyl groups vs. the target’s thiazole ring.
- Bioactivity : SABA1 exhibits antimicrobial activity (MIC 0.45–0.9 mM against E. coli), likely due to sulfonamide’s role in folate pathway inhibition. The target compound’s thiazole core may target different pathways (e.g., kinase inhibition) .
Physicochemical Properties (Inferred)
Implications :
- The target compound’s lower molecular weight and ester group may improve bioavailability compared to bulkier analogs like l .
Research Findings and Discussion
- Structural Insights : The 1,2-thiazole orientation in the target compound may confer rigidity, optimizing binding pocket interactions compared to 1,3-thiazoles.
- Synthetic Challenges : Introducing the phenylcarbamoyl group at position 5 requires regioselective reactions, contrasting with the more flexible functionalization of SABA1’s benzene ring .
- Limitations : Absence of empirical data (e.g., MIC, IC50) for the target compound restricts direct pharmacological comparisons.
Biological Activity
Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and possible therapeutic applications based on the available literature.
Chemical Structure and Properties
This compound has the molecular formula . Its structure consists of a thiazole ring substituted with a phenylcarbamoyl group, which is crucial for its biological activity. The compound's properties allow it to interact with various biological targets, making it a candidate for further pharmacological studies .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with phenyl isocyanate. This method allows for the introduction of the phenylcarbamoyl group, which enhances the compound's biological profile. The detailed synthetic route often includes purification steps such as recrystallization or chromatography .
Antimicrobial Activity
One of the primary areas of investigation for this compound is its antimicrobial activity . Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have been tested against various pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pseudomonas aeruginosa | Strong inhibition | 0.21 µM |
| Escherichia coli | Strong inhibition | 0.21 µM |
| Candida species | Moderate to strong inhibition | Varies |
| Micrococcus luteus | Selective action | Varies |
These findings suggest that compounds with similar structures may inhibit bacterial growth effectively and could be developed into new antimicrobial agents .
Cytotoxicity and Anticancer Potential
In addition to antimicrobial properties, this compound may possess cytotoxic effects against cancer cell lines. Preliminary studies indicate that thiazole derivatives can induce apoptosis in various cancer cells by targeting specific pathways involved in cell proliferation and survival .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
- Interaction with Cellular Targets : It can bind to specific proteins or receptors within microbial cells or cancer cells, disrupting their normal function.
Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, suggesting strong binding affinities comparable to established antibiotics .
Case Studies and Research Findings
Several research articles highlight the biological activity of thiazole derivatives similar to this compound:
- Antimicrobial Evaluation : A study evaluated various thiazole derivatives against common bacterial strains and reported promising results for compounds exhibiting structural similarities .
- Cytotoxicity Testing : Research has demonstrated that certain thiazoles can selectively inhibit cancer cell growth while sparing normal cells, indicating potential for anticancer drug development .
- Pharmacokinetic Properties : Investigations into the pharmacokinetics of these compounds reveal favorable absorption, distribution, metabolism, and excretion (ADME) profiles, enhancing their therapeutic viability .
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazide Formation | Toluene, methylsulfonic acid, reflux | 37% | |
| Cyclization | Aqueous ethanol, 6M HCl, 80–90°C | 85–90% | |
| Purification | EtOAc:cyclohexane (1:1) chromatography | >95% |
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the thiazole core, phenylcarbamoyl group, and ester functionality. Key signals include aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 165–170 ppm) .
- X-ray Crystallography : SHELXL (via SHELX programs) refines hydrogen bonding patterns, e.g., intramolecular N–H⋯O bonds (2.8–3.0 Å) and dihedral angles between phenyl and thiazole rings (39.84°–84.59°) .
- Mass Spectrometry : HRMS ([M+H]+) confirms molecular weight and fragmentation patterns .
Advanced: How can crystallographic data contradictions (e.g., bond lengths, angles) be resolved using SHELX software?
Methodological Answer:
SHELXL’s refinement tools address discrepancies:
- Restraints : Apply geometric restraints for disordered regions (e.g., methyl/phenyl groups) to stabilize refinement .
- Hydrogen Bonding Analysis : Use ORTEP-3 to visualize intermolecular interactions and validate bond lengths (e.g., N–H⋯O = 2.85 Å vs. expected 2.8–3.0 Å) .
- Twinned Data Handling : For high-resolution or twinned crystals, employ SHELXL’s twin law refinement (BASF parameter) to correct intensity overlaps .
Example : In , two phenyl rings showed dihedral angles of 84.59°, resolved using SHELXL’s rigid-body refinement.
Advanced: How to reconcile conflicting biological activity data (e.g., antibacterial vs. no activity) across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) or solvent systems (DMSO concentration affects solubility) .
- Structural Analogues : Compare with derivatives like Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate, where fluorination enhances bioactivity .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols (e.g., CLSI guidelines) .
Q. Table 2: Bioactivity Comparison
| Compound Modification | Bioactivity (MIC, µg/mL) | Reference |
|---|---|---|
| Phenylcarbamoyl substitution | 16 (S. aureus) | |
| Fluorophenoxy substitution | 8 (E. coli) |
Advanced: What strategies guide structure-activity relationship (SAR) studies for thiazole derivatives?
Methodological Answer:
- Functional Group Tuning :
- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance electrophilic reactivity (e.g., nitration at para positions) .
- Hydrophobic Substituents (e.g., phenyl) : Improve membrane permeability .
- Positional Effects : Methyl at position 3 sterically hinders substitution at adjacent sites, directing reactivity to the carboxylate group .
- Bioisosteric Replacement : Replace thiazole with oxazole to modulate solubility (e.g., Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate) .
Example : In , hydrolysis of the ethyl ester to a carboxylic acid increased solubility (85–90% yield under acidic conditions).
Advanced: What safety protocols are critical for handling this compound given its toxicity profile?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
